1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol
Overview
Description
1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol is a chemical compound that features a cyclohexanol moiety linked to a 1,4-diazepane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with 1,4-diazepane in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst . Another method includes the use of imine reductase-catalyzed intramolecular asymmetric reductive amination .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or tosyl chloride in pyridine.
Major Products:
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexane derivative.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full pharmacological potential .
Comparison with Similar Compounds
- 1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol
- (4-Methyl-1,4-diazepan-1-yl)acetic acid
Comparison: 1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol is unique due to its cyclohexanol moiety, which imparts distinct chemical and physical properties compared to its analogs. The presence of the cyclohexane ring can influence its steric and electronic characteristics, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(1,4-diazepan-1-ylmethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c15-12(5-2-1-3-6-12)11-14-9-4-7-13-8-10-14/h13,15H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIDANJKQYZWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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